(S)-(+)-1-Dimethylamino-2-propanol

Catalog No.
S1899087
CAS No.
53636-17-2
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Dimethylamino-2-propanol

CAS Number

53636-17-2

Product Name

(S)-(+)-1-Dimethylamino-2-propanol

IUPAC Name

(2S)-1-(dimethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

NCXUNZWLEYGQAH-YFKPBYRVSA-N

SMILES

CC(CN(C)C)O

Canonical SMILES

CC(CN(C)C)O

Isomeric SMILES

C[C@@H](CN(C)C)O

The exact mass of the compound (S)-(+)-1-Dimethylamino-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-Dimethylamino-2-propanol is an enantiopure, chiral tertiary amino alcohol characterized by a secondary hydroxyl group and a terminal N,N-dimethylamine moiety. Commercially available at >95% purity and >98% enantiomeric excess (ee), it is a colorless liquid with a boiling point of 121–127 °C and an optical rotation of [α]D +23° to +24° (c 2.10, EtOH) . In industrial and pharmaceutical procurement, it is primarily sourced as a stereospecific building block and bidentate chiral ligand. Its defined (S)-configuration and tertiary amine structure make it a critical raw material for synthesizing chiral active pharmaceutical ingredients (APIs) and specialized catalysts where stereofidelity and the avoidance of N-alkylation side reactions are mandatory .

Substituting (S)-(+)-1-Dimethylamino-2-propanol with its racemic counterpart (1-dimethylamino-2-propanol) introduces severe downstream processing penalties. Using the racemate in API synthesis necessitates late-stage chiral resolution of the final product—typically via fractional crystallization with resolving agents like d-tartaric acid—which inherently caps the theoretical yield of the desired enantiomer at 50% and requires solvent-intensive recrystallizations [1]. Furthermore, substitution with primary or secondary amino alcohol analogs (such as (S)-1-amino-2-propanol) fails due to competitive N-alkylation during carbon-carbon bond-forming steps, destroying chemoselectivity . Finally, procurement confusion with its constitutional isomer, (S)-2-(dimethylamino)propan-1-ol, results in total synthesis failure, as the primary alcohol of the isomer lacks the specific steric hindrance at the chiral center required for target API stereocontrol .

Elimination of Late-Stage Resolution in API Synthesis

In the synthesis of chiral APIs such as S-(+)-methadone, utilizing enantiopure (S)-(+)-1-dimethylamino-2-propanol directly yields the target compound with >99% enantiomeric excess (ee) without additional purification steps [1]. In contrast, utilizing the racemic baseline (1-dimethylamino-2-propanol) requires downstream resolution of the final methadone product using d-tartaric acid, which limits the initial resolution yield to approximately 50% and requires multiple resource-intensive recrystallizations to achieve comparable optical purity[1].

Evidence DimensionEnantiomeric excess and downstream yield
Target Compound Data>99% ee in final API without late-stage resolution
Comparator Or BaselineRacemic 1-dimethylamino-2-propanol (~50% initial yield post-resolution)
Quantified DifferenceEliminates ~50% yield loss and multi-step recrystallization associated with late-stage chiral resolution
ConditionsSynthesis of S-(+)-methadone via diphenylacetonitrile alkylation and Grignard reaction

Procuring the enantiopure (S)-precursor drastically reduces solvent waste, cycle times, and yield losses in commercial-scale API manufacturing.

Chemoselectivity via Tertiary Amine Protection

The N,N-dimethyl tertiary amine structure of (S)-(+)-1-dimethylamino-2-propanol intrinsically protects the nitrogen center from unwanted reactions. When compared to primary amino alcohols like (S)-1-amino-2-propanol, the target compound exhibits 100% resistance to competitive N-alkylation during aggressive nucleophilic substitution steps (e.g., reaction with thionyl chloride followed by alkylation of diphenylacetonitrile) [1]. Primary amine analogs suffer from significant N-alkylation side reactions, drastically reducing the yield of the desired O- or C-alkylated products .

Evidence DimensionResistance to N-alkylation side reactions
Target Compound Data100% resistance (tertiary amine acts as an internal protecting group)
Comparator Or Baseline(S)-1-amino-2-propanol (susceptible to competitive N-alkylation)
Quantified DifferenceComplete elimination of N-alkylation byproducts during carbon-carbon bond formation
ConditionsNucleophilic substitution and alkylation under basic conditions

Ensures high chemoselectivity and eliminates the need for costly, multi-step amine protection/deprotection sequences in synthetic workflows.

Stereocontrol in Asymmetric Catalysis

Beyond its role as a precursor, (S)-(+)-1-dimethylamino-2-propanol functions as a highly effective bidentate (N,O) chiral ligand in transition-metal catalysis. In the ruthenium-catalyzed asymmetric reduction of ketones (e.g., acetophenone), coordination with this specific chiral ligand achieves up to 97% enantiomeric excess (ee) of the resulting chiral alcohol . Utilizing non-chiral amino alcohol baselines, such as dimethylaminoethanol (DMAE), results in a completely racemic product (0% ee) under identical catalytic conditions .

Evidence DimensionEnantiomeric excess of reduced product
Target Compound DataUp to 97% ee
Comparator Or BaselineNon-chiral dimethylaminoethanol (0% ee)
Quantified Difference97% absolute increase in enantioselectivity
ConditionsRuthenium-catalyzed asymmetric reduction of acetophenone at 0 °C

Provides a cost-effective, low-molecular-weight chiral environment for industrial asymmetric reductions, directly impacting the value of the final synthesized chemical.

Enantioselective Synthesis of S-(+)-Methadone and LAAM

Directly downstream of its quantitative precursor advantages, (S)-(+)-1-dimethylamino-2-propanol is the premier starting material for synthesizing S-(+)-methadone and levo-alpha-acetylmethadol (LAAM). By embedding the correct stereocenter at the beginning of the synthesis, manufacturers bypass the severe yield penalties of late-stage resolution [1].

Chiral Ligand for Transition-Metal Catalyzed Reductions

Leveraging its bidentate N,O-coordination and inherent chirality, this compound is utilized as a chiral ligand in ruthenium- and copper-catalyzed asymmetric reductions of ketones. It provides the necessary steric environment to achieve high enantiomeric excesses (up to 97% ee) in the production of chiral secondary alcohols.

Stereospecific Side-Chain Incorporation in APIs

Because its tertiary amine prevents N-alkylation side reactions, the compound is heavily utilized as a chiral building block to graft dimethylamino-propoxy side chains onto complex pharmaceutical scaffolds. This ensures high chemoselectivity and stereofidelity without requiring intermediate protecting groups [1].

UNII

Y46IE54IB6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

53636-17-2

Wikipedia

(S)-(+)-1-Dimethylamino-2-propanol

Dates

Last modified: 08-16-2023

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